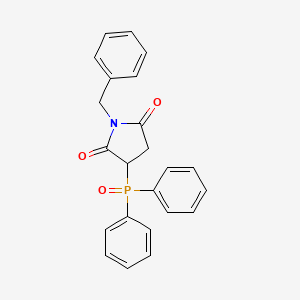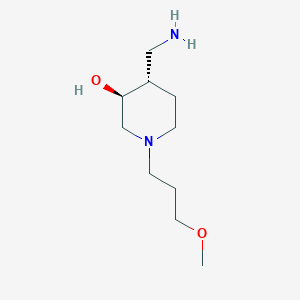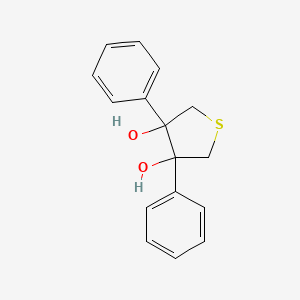
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine, methoxy, methyl, and methylethoxy groups attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives typically involves multiple steps, including bromination, methylation, and methoxylation. The specific synthetic route for Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- may involve:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Addition of a methyl group at the 3-position using methyl iodide and a base such as potassium carbonate.
Methoxylation: Introduction of methoxy groups at the 9 and 10 positions using methanol and a strong acid like sulfuric acid.
Methylethoxylation: Addition of methylethoxy groups at the 1 and 8 positions using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale chemical reactions under controlled conditions. The process may include:
Batch Reactors: For precise control over reaction conditions and product quality.
Continuous Flow Reactors: For high-throughput production and consistent product yield.
Purification: Techniques such as column chromatography and recrystallization to obtain high-purity products.
化学反应分析
Types of Reactions
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: Conversion to anthraquinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene, 9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-.
Substitution: Anthracene, 2-methoxy-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-.
科学研究应用
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and fluorescence.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of anthracene derivatives often involves their ability to absorb and emit light. The presence of substituents like bromine, methoxy, and methylethoxy groups can influence the electronic properties of the molecule, affecting its photophysical behavior. These compounds can interact with molecular targets such as DNA and proteins, making them useful in biological imaging and photodynamic therapy.
相似化合物的比较
Similar Compounds
Anthracene, 9,10-dimethoxy-: Lacks the bromine and methylethoxy groups.
Anthracene, 2-bromo-9,10-dimethoxy-: Lacks the methyl and methylethoxy groups.
Anthracene, 9,10-dimethoxy-3-methyl-: Lacks the bromine and methylethoxy groups.
Uniqueness
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- is unique due to the combination of bromine, methoxy, methyl, and methylethoxy groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.
属性
CAS 编号 |
919114-34-4 |
|---|---|
分子式 |
C23H27BrO4 |
分子量 |
447.4 g/mol |
IUPAC 名称 |
2-bromo-9,10-dimethoxy-3-methyl-1,8-di(propan-2-yloxy)anthracene |
InChI |
InChI=1S/C23H27BrO4/c1-12(2)27-17-10-8-9-15-18(17)22(26-7)19-16(21(15)25-6)11-14(5)20(24)23(19)28-13(3)4/h8-13H,1-7H3 |
InChI 键 |
AVPZTHHFJRXVJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C(C(=CC=C3)OC(C)C)C(=C2C(=C1Br)OC(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)

![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)
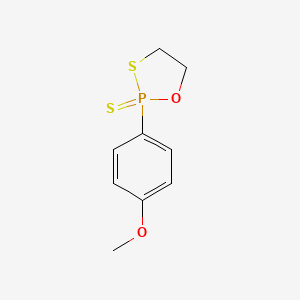
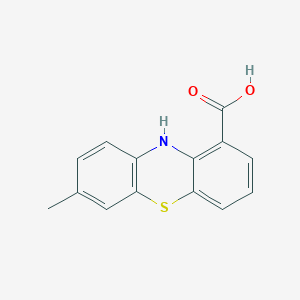
![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
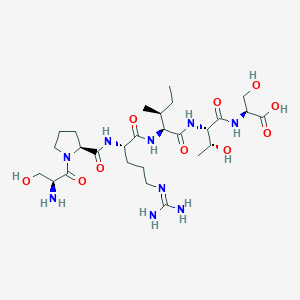

![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
